Synthesis and Functionalization of 2,4,5,6,7,8-Hexahydropyrazolo[4,3-c]azepine: A Technical Guide for Scaffold Generation
Synthesis and Functionalization of 2,4,5,6,7,8-Hexahydropyrazolo[4,3-c]azepine: A Technical Guide for Scaffold Generation
Executive Summary & Pharmacological Relevance
In the pursuit of novel therapeutics, the transition from flat, sp²-rich molecules to complex, sp³-rich bicyclic systems has become a cornerstone of modern drug discovery. The 2,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine scaffold represents a privileged pharmacophore, offering an optimal balance of conformational rigidity and functionalization vectors.
Recently, this bicyclic core has gained significant traction in oncology, serving as a critical structural component in the design of1[1]. By embedding the pyrazole ring within an azepine backbone, medicinal chemists can precisely orient hydrogen-bond donors/acceptors while utilizing the azepine nitrogen as a versatile attachment point to overcome resistance mutations in 2[2]. Physical properties and safety profiles for this class of compounds are heavily cataloged in chemical databases such as 3[3].
This whitepaper outlines a self-validating, three-step synthetic methodology to construct this scaffold from commercially available starting materials, emphasizing the mechanistic causality behind each experimental condition.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of the pyrazolo[4,3-c]azepine core relies on a regioselective annulation strategy. The synthesis begins with the orthogonal protection of the azepine nitrogen using 1-Boc-hexahydro-1H-azepin-4-one .
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Enamine Activation (C-C Bond Formation): The α-methylene group adjacent to the azepanone ketone is activated using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step establishes the necessary electrophilic carbon for subsequent cyclization.
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Pyrazole Annulation: A tandem addition-elimination-cyclization sequence is triggered by hydrazine hydrate. Hydrazine acts as a bis-nucleophile, attacking the enaminone and cyclizing onto the ketone. The thermodynamic driving force is the aromatization of the newly formed pyrazole ring.
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Orthogonal Deprotection: The Boc group is cleaved under acidic conditions. As documented in recent 4[4], utilizing methanolic HCl rather than Trifluoroacetic Acid (TFA) allows for the direct isolation of the product as a stable dihydrochloride salt.
Fig 1: Step-by-step synthetic workflow for 2,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-butyl 5-((dimethylamino)methylene)-4-oxoazepane-1-carboxylate
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Causality & Logic: DMF-DMA is utilized neat (without additional solvent) to drive the equilibrium toward the enaminone by allowing the continuous distillation/evaporation of the methanol byproduct. The elevated temperature (100 °C) is required to overcome the activation energy of the initial aminal formation. The dimethylamino group serves as an excellent leaving group for the next step.
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Procedure:
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Charge a dry 250 mL round-bottom flask with 1-Boc-hexahydro-1H-azepin-4-one (10.0 g, 46.9 mmol, 1.0 eq).
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (8.38 g, 70.3 mmol, 1.5 eq) directly to the flask.
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Equip the flask with a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.
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Monitor the reaction via LCMS. Upon completion, cool the mixture to room temperature.
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Concentrate the crude mixture under reduced pressure to remove unreacted DMF-DMA, yielding a dark orange oil which is used directly in the next step without further purification.
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Step 2: Annulation to tert-butyl 4,6,7,8-tetrahydro-2H-pyrazolo[4,3-c]azepine-5-carboxylate
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Causality & Logic: Hydrazine hydrate is added dropwise at 0 °C to safely manage the highly exothermic initial nucleophilic attack. Refluxing the mixture provides the thermal energy necessary for the subsequent dehydration and irreversible aromatization into the pyrazole ring. Ethanol serves as an ideal protic solvent, stabilizing the transition states during proton transfer.
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Procedure:
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Dissolve the crude enaminone intermediate (~12.5 g) in absolute ethanol (100 mL) and cool the solution to 0 °C using an ice bath.
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Add hydrazine hydrate (NH₂NH₂·H₂O, 64% hydrazine, 2.82 g, 56.3 mmol, 1.2 eq) dropwise over 15 minutes.
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Remove the ice bath and heat the reaction mixture to reflux (80 °C) for 3 hours.
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Evaporate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and distilled water (100 mL).
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Extract the aqueous layer with Ethyl Acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify via flash column chromatography (SiO₂, DCM/MeOH 95:5) to afford the Boc-protected pyrazolo-azepine as a pale yellow solid.
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Step 3: Deprotection to 2,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride
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Causality & Logic: The strong acid protonates the Boc carbamate, leading to the expulsion of isobutylene and CO₂ gas. Using methanolic HCl instead of TFA is a critical process choice; it allows the product to precipitate directly as a dihydrochloride salt. This salt form is chemically stable, non-hygroscopic, and prevents the free secondary azepine amine from undergoing rapid oxidative degradation in air.
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Procedure:
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Dissolve tert-butyl 4,6,7,8-tetrahydro-2H-pyrazolo[4,3-c]azepine-5-carboxylate (8.0 g, 33.7 mmol, 1.0 eq) in a minimal amount of Methanol (20 mL).
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Slowly add 4M HCl in Methanol (84.2 mL, 337 mmol, 10.0 eq) at 0 °C.
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Stir the reaction mixture at 25 °C for 1 hour. The product will begin to precipitate as a white solid.
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Concentrate the suspension under reduced pressure to half its volume.
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Add cold diethyl ether (100 mL) to fully precipitate the salt. Filter the solid, wash with additional ether, and dry in vacuo at 40 °C to yield the title compound as a white crystalline powder.
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Quantitative Data Summary
The following table summarizes the expected yields, reaction times, and purity metrics for the validated three-step synthesis.
| Step | Chemical Transformation | Reagents & Conditions | Reaction Time | Isolated Yield (%) | Purity (LCMS) |
| 1 | Enaminone Formation | DMF-DMA (neat), 100 °C | 12 h | 88% (Crude) | >95% |
| 2 | Pyrazole Annulation | NH₂NH₂·H₂O, EtOH, 80 °C | 3 h | 81% | >98% |
| 3 | Boc Deprotection | 4M HCl/MeOH, 25 °C | 1 h | 94% | >99% |
Downstream Functionalization Vectors
The resulting 2,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine provides multiple orthogonal vectors for SAR exploration. The azepine secondary amine (N6) is highly nucleophilic and primed for amidation, reductive amination, or SNAr reactions, while the pyrazole nitrogens (N1/N2) can be selectively alkylated or arylated (e.g., via Chan-Lam or Ullmann coupling) to tune the physicochemical properties of the final drug candidate.
Fig 2: Functionalization vectors of the pyrazolo[4,3-c]azepine pharmacophore.
References
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[3] PubChem. "1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo(4,3-c)azepine | C8H13N3 | CID 83679454" - National Institutes of Health (NIH). 3
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[1] Google Patents. "WO2023244604A1 - Tetrahydropyridopyrimidine pan-kras inhibitors" - Google Patents. 1
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[4] Google Patents. "WO2022132200A1 - Azaquinazoline pan-kras inhibitors" - Google Patents. 4
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[2] Justia Patents. "Tetrahydropyridopyrimidine pan-kras inhibitors" - Justia Patents. 2
Sources
- 1. WO2023244604A1 - Tetrahydropyridopyrimidine pan-kras inhibitors - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo(4,3-c)azepine | C8H13N3 | CID 83679454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2022132200A1 - Azaquinazoline pan-kras inhibitors - Google Patents [patents.google.com]
